N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Overview
Description
N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound characterized by multiple chlorophenyl groups and a triazacyclopenta[cd]azulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazacyclopenta[cd]azulene Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the formation of the triazacyclopenta[cd]azulene ring system.
Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through nucleophilic substitution reactions, where chlorophenyl halides react with nucleophilic sites on the core structure.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorophenyl groups and triazacyclopenta[cd]azulene core allow it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N,4-bis(4-chlorophenyl)-1-{[(4-chlorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
- N,4-bis(4-bromophenyl)-1-{[(4-bromophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
- N,4-bis(4-fluorophenyl)-1-{[(4-fluorophenyl)amino]methyl}-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of multiple chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C29H24Cl3N5O |
---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
2-[(4-chloroanilino)methyl]-N,6-bis(4-chlorophenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C29H24Cl3N5O/c30-19-6-4-18(5-7-19)26-24-3-1-2-16-36-25(17-33-22-12-8-20(31)9-13-22)35-37(29(24)36)27(26)28(38)34-23-14-10-21(32)11-15-23/h4-15,33H,1-3,16-17H2,(H,34,38) |
InChI Key |
MVIBEDRNQRSYDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN3C2=C(C1)C(=C3C(=O)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)CNC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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